(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a cyclopropane ring fused with a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of chiral catalysts to ensure the enantioselectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
The common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of chiral rhodium catalysts to achieve high enantioselectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a conformationally constrained analog of natural amino acids . This makes it useful in the design of peptidomimetics and other bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride include:
- 1-Aminocyclopropanecarboxylic acid
- 2-Phenyl-1-aminocyclopropanecarboxylic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its fused cyclopropane-pyrrolidine structure. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-4-5(6)7-2-1-3-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHJPEIATGGABM-DXLXMOALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)[C@@H]2C[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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